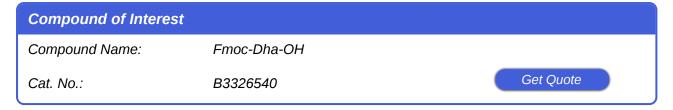


An In-depth Technical Guide to Fmoc-Dha-OH: Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dha-OH (N- α -(9-fluorenylmethoxycarbonyl)- α , β -dehydroalanine) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug development. Its unique α , β -unsaturated bond introduces conformational constraints and a reactive site for Michael addition, making it a target for creating peptides with enhanced proteolytic stability, modified secondary structures, and for the introduction of various functionalities through bioconjugation. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of **Fmoc-Dha-OH**, intended for professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

Chemical Properties

Fmoc-Dha-OH is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.



Property	Value
Molecular Formula	C18H15NO4
Molecular Weight	309.32 g/mol [1][2]
CAS Number	261522-33-2[1][2]
Appearance	White to off-white solid[1]
Boiling Point	534.3 ± 42.0 °C at 760 mmHg[3]
Density	1.3 ± 0.1 g/cm ³ [3]
Solubility	Soluble in DMSO (100 mg/mL)[1]

Stability and Handling

Proper storage and handling of **Fmoc-Dha-OH** are crucial to maintain its integrity and reactivity for research applications.

Storage: For long-term storage, **Fmoc-Dha-OH** should be kept at 4°C and protected from light. [2] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light being essential.[1] It is advisable to allow the compound to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can compromise its stability.

Stability Profile: The stability of **Fmoc-Dha-OH** is influenced by its two key structural features: the base-labile Fmoc protecting group and the reactive dehydroalanine moiety.

• pH Stability: The Fmoc group is notoriously unstable under basic conditions.[4] Standard Fmoc deprotection in solid-phase peptide synthesis (SPPS) is achieved using a solution of piperidine in a polar aprotic solvent like DMF.[4] Consequently, Fmoc-Dha-OH will readily decompose in the presence of strong bases. While stable under acidic conditions typically used for cleavage of side-chain protecting groups (e.g., trifluoroacetic acid), the dehydroalanine residue itself can be susceptible to hydration under strongly acidic aqueous conditions, leading to the formation of a pyruvoyl group.[5] Neutral to slightly basic conditions (pH 7-8) have been noted as necessary for some reactions involving dehydroalanine residues.[4]



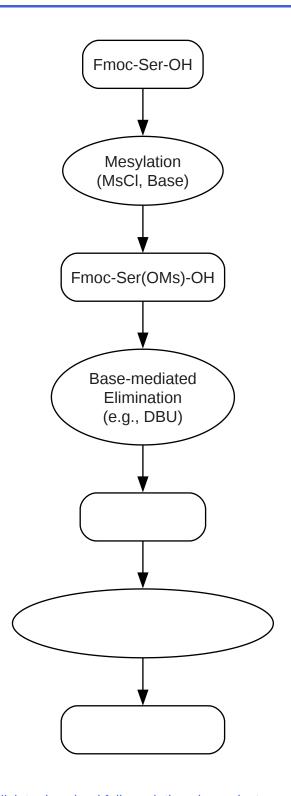
- Thermal Stability: While a specific decomposition temperature for Fmoc-Dha-OH is not readily available, high temperatures, particularly in solution, can promote degradation. It has been observed that thermal cleavage of the Fmoc group can occur at temperatures around 120°C in DMSO.
- Reactivity with Nucleophiles: The α,β-unsaturated carbonyl system in the dehydroalanine
 residue makes it an electrophile and susceptible to Michael addition by nucleophiles.[5] This
 reactivity is a key feature for its use in bioconjugation. Thiols, such as the side chain of
 cysteine or glutathione, are particularly reactive towards dehydroalanine. This reaction is pHdependent, with the rate increasing at higher pH values due to the increased concentration
 of the more nucleophilic thiolate anion.

Experimental Protocols Synthesis of Fmoc-Dha-OH

A common laboratory-scale synthesis of **Fmoc-Dha-OH** involves the dehydration of an N-Fmoc-L-serine derivative. One reported method involves the formation of a mesylate from Fmoc-Ser-OH followed by a base-mediated elimination.

Diagram of the Synthesis Workflow:





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Caption: General workflow for the synthesis of Fmoc-Dha-OH.

Detailed Protocol:



Mesylation of Fmoc-Ser-OH:

- Dissolve Fmoc-Ser-OH in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
- Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Fmoc-Ser(OMs)-OH.

Base-mediated Elimination:

- Dissolve the crude Fmoc-Ser(OMs)-OH in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
- Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents).
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

Purification:

 The crude Fmoc-Dha-OH can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of acetic acid



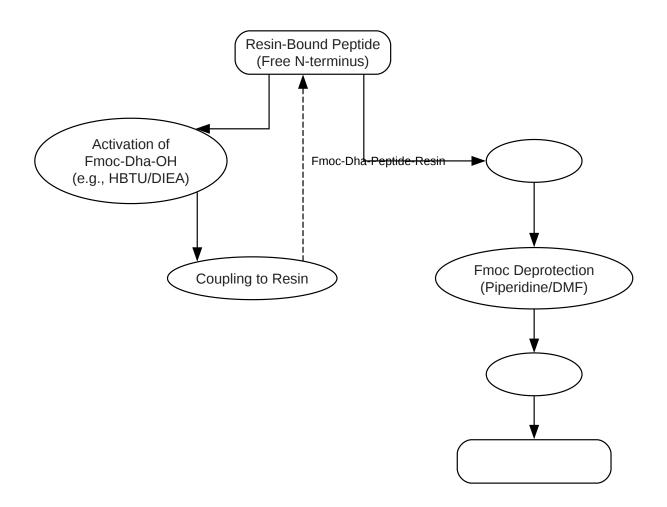
to ensure protonation of the carboxylic acid.

Combine the fractions containing the pure product and evaporate the solvent to yield
 Fmoc-Dha-OH as a solid.

Incorporation of Fmoc-Dha-OH into Peptides via SPPS

Fmoc-Dha-OH can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Diagram of the SPPS Cycle for **Fmoc-Dha-OH** Incorporation:



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Caption: Standard SPPS cycle for incorporating Fmoc-Dha-OH.



Detailed Protocol:

- Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.
- Activation: In a separate vessel, dissolve Fmoc-Dha-OH (3-5 equivalents relative to the
 resin loading) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95
 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the
 amino acid). Allow the activation to proceed for a few minutes.
- Coupling: Add the activated Fmoc-Dha-OH solution to the resin. Agitate the mixture for 1-2
 hours at room temperature.
- Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added dehydroalanine residue.
- Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvenepiperidine adduct. The resin is now ready for the next coupling cycle.

Reactivity and Applications

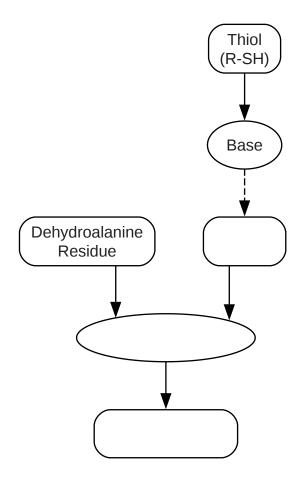
The electrophilic nature of the α , β -unsaturated system in dehydroalanine is a key feature that is exploited in various applications.

Michael Addition with Thiols

The reaction of dehydroalanine with thiols, such as the side chain of cysteine, is a powerful tool for creating thioether crosslinks in peptides and for conjugating molecules to peptides and proteins.

Diagram of Michael Addition of a Thiol to Dehydroalanine:





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Caption: Reaction pathway for the Michael addition of a thiol to a dehydroalanine residue.

This reaction can be used to:

- Form lanthionine and methyllanthionine bridges: These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lantibiotics, which often exhibit potent antimicrobial activity.
- Site-specific bioconjugation: Dehydroalanine can be introduced into a peptide sequence as a "handle" for the specific attachment of drugs, imaging agents, or other molecules containing a thiol group. This allows for precise control over the location of conjugation.

Conclusion

Fmoc-Dha-OH is a versatile and valuable reagent for peptide chemists and drug development professionals. Its ability to introduce conformational constraints and a reactive handle for



bioconjugation makes it a powerful tool for designing novel peptides with tailored properties. A thorough understanding of its chemical properties, stability, and reactivity is essential for its successful application in the synthesis of complex peptide-based molecules. By following the appropriate handling, storage, and reaction protocols, researchers can effectively harness the potential of **Fmoc-Dha-OH** in their scientific endeavors.

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